3'-Deoxyguanosine
Overview
Description
Synthesis Analysis
The synthesis of 3'-Deoxyguanosine analogs involves various chemical strategies. For instance, 3-methyl-2'-deoxyguanosine was obtained through a sequence involving conversion into a tricyclic derivative followed by methylation and removal of blocking systems, highlighting the complexity and precision required in synthesizing nucleoside analogs (Golankiewicz, Ostrowski, & Folkman, 1990). Additionally, 2'- and 3'-amino-3'-deoxyguanosine compounds have been synthesized to probe metal ion interactions, illustrating the role of synthetic analogs in understanding biochemical mechanisms (Dai, Lea, Lu, & Piccirilli, 2007).
Molecular Structure Analysis
The molecular structure of 3'-Deoxyguanosine and its analogs plays a crucial role in their interaction with biological molecules. For example, the synthesis of the self-complementary hexamer using the O-3'-phosphoramidite of a modified nucleoside showcased the importance of molecular structure in forming duplexes and influencing helical pitch (Seela & Driller, 1985).
Chemical Reactions and Properties
Chemical reactions involving 3'-Deoxyguanosine and its derivatives reveal their reactivity and potential biological significance. For instance, the reactivity of 3'-amino-3'-deoxyguanosine with nucleoside 5'-phosphorimidazolides suggests a broader range of efficient template-directed syntheses compared to parent nucleosides (Zieliński & Orgel, 1985).
Physical Properties Analysis
The physical properties of 3'-Deoxyguanosine derivatives, such as stability and solubility, are influenced by their unique molecular structures. For instance, 1,N2-ethenodeoxyguanosine shows greater stability of its glycosyl bond compared to unmodified deoxyguanosine, demonstrating the impact of structural modifications on physical properties (Kuśmierek & Singer, 1992).
Chemical Properties Analysis
The chemical properties of 3'-Deoxyguanosine and its analogs, such as their reactivity with other molecules and ability to form specific structures, are crucial for their biological functions. The synthesis and self-assembling properties of 8-aryl-2'-deoxyguanosine derivatives, for example, highlight how chemical modifications can enhance the stability and specificity of G-quadruplex supramolecules (Gubala, Betancourt, & Rivera, 2004).
Scientific Research Applications
Lymphopoiesis and Thymus Rudiments
3'-Deoxyguanosine was found to be selectively toxic to adult T lymphocytes, offering a method to produce lymphocyte-depleted embryonic thymus rudiments for creating chimeric thymus with different haplotypes. This is significant for studying T cell precursors and thymus roles in tolerance and major histocompatibility complex (MHC) restriction (Jenkinson et al., 1982).
Biomarker for Oxidative DNA Damage
8-Hydroxy-2'-deoxyguanosine (8-OH-dG) is an important biomarker for oxidative DNA damage. Its electrochemical performance at poly(3-methylthiophene) modified electrodes has been studied for potential applications in detecting oxidative stress and DNA damage (Li et al., 2007).
DNA Adduct Formation with Acrolein or Crotonaldehyde
Deoxyguanosine reacts with acrolein or crotonaldehyde to form cyclic 1,N2-propanodeoxyguanosine adducts. Understanding these reactions is crucial for studying DNA damage mechanisms related to these compounds (Chung et al., 1984).
Generation and Reactivity of 2'-Deoxyguanosin-N1-yl Radical
The study of 2'-Deoxyguanosin-N1-yl radical's generation and reactivity helps in understanding DNA damage processes, particularly those involving ionizing radiation and other DNA damaging agents (Zheng & Greenberg, 2020).
Fenton Reactions and Oxidative DNA Damage
Research on the oxidative damage to DNA constituents by iron-mediated Fenton reactions using 2′-Deoxyguanosine and other derivatives has implications for understanding the oxidative stress and damage in DNA (Henle et al., 1996).
DNA Precursor Metabolism and Poly(ADP-ribose) Synthetase Inhibition
Studies on how 3-Aminobenzamide, an inhibitor of poly(ADP-ribose) synthetase, affects DNA precursor metabolism, including deoxyguanosine, provide insights into cellular processes and DNA repair mechanisms (Milam et al., 1986).
Signal Molecule and Biomarker Role of 8-Oxo-2'-Deoxyguanosine
The study of 8-oxo-dG as a biomarker of oxidative DNA damage and its role as a signal molecule in activating cell resistance to stress and DNA repair offers important implications for genomic research and disease diagnosis (Marmiy & Esipov, 2018).
Future Directions
The research of mismatched base-pairing interactions has great significance because they play an important role in various processes related to the biological function of nucleic acids . This can help to reveal genetic diseases caused by non–B-DNA structures . The interaction mode and full characterizations of g–motif will contribute to the study of the mismatched DNA interaction .
properties
IUPAC Name |
2-amino-9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c11-10-13-7-6(8(18)14-10)12-3-15(7)9-5(17)1-4(2-16)19-9/h3-5,9,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5+,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OROIAVZITJBGSM-OBXARNEKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=C(NC3=O)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80957487 | |
Record name | 9-(3-Deoxypentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80957487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Deoxyguanosine | |
CAS RN |
3608-58-0 | |
Record name | 3-Deoxyguanosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003608580 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3'-deoxyguanosine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03609 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 9-(3-Deoxypentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80957487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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